Cas no 2228275-82-7 (3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine)

3,5-Dimethoxy-4-(pyrrolidin-2-yl)methylpyridine is a structurally complex heterocyclic compound featuring a pyridine core substituted with dimethoxy groups and a pyrrolidinylmethyl moiety. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating methoxy groups and a basic pyrrolidine nitrogen enhances its reactivity in nucleophilic and catalytic transformations. Its rigid yet functionalized scaffold is particularly useful in the development of bioactive molecules, offering versatility in medicinal chemistry applications. The compound's stability under standard conditions further facilitates handling and storage in research and industrial settings.
3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine structure
2228275-82-7 structure
Product Name:3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine
CAS No:2228275-82-7
MF:C12H18N2O2
MW:222.283523082733
CID:6593074
PubChem ID:165865473
Update Time:2025-05-20

3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine
    • 3,5-dimethoxy-4-[(pyrrolidin-2-yl)methyl]pyridine
    • EN300-1825185
    • 2228275-82-7
    • Inchi: 1S/C12H18N2O2/c1-15-11-7-13-8-12(16-2)10(11)6-9-4-3-5-14-9/h7-9,14H,3-6H2,1-2H3
    • InChI Key: BIDQOTWNCSKKNS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=NC=C(C=1CC1CCCN1)OC

Computed Properties

  • Exact Mass: 222.136827821g/mol
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.4Ų

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Additional information on 3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine

3,5-Dimethoxy-4-(pyrrolidin-2-yl)methylpyridine: A Comprehensive Overview

The compound with CAS No. 2228275-82-7, commonly referred to as 3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with methoxy groups at positions 3 and 5, and a pyrrolidine substituent at position 4. The presence of these functional groups imparts distinctive chemical properties and opens up a wide range of potential applications.

Recent studies have highlighted the importance of 3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine in the development of novel therapeutic agents. Its structure allows for versatile reactivity, making it a valuable intermediate in the synthesis of complex molecules. For instance, researchers have explored its role in the construction of bioactive compounds with potential anti-inflammatory and antioxidant properties. These findings underscore the compound's significance in drug discovery and development.

The synthesis of 3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine involves a series of carefully designed reactions that leverage modern organic chemistry techniques. One notable approach involves the use of palladium-catalyzed coupling reactions to assemble the pyridine ring with the pyrrolidine substituent. This method not only ensures high yields but also facilitates the incorporation of other functional groups, enhancing the molecule's versatility.

In terms of chemical properties, 3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine exhibits interesting behavior under various reaction conditions. The methoxy groups at positions 3 and 5 act as electron-donating substituents, influencing the electronic properties of the pyridine ring. This makes the compound highly reactive in nucleophilic aromatic substitution reactions, a property that has been exploited in numerous synthetic routes.

Furthermore, recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine. By employing density functional theory (DFT) calculations, researchers have been able to map out the electronic distribution and reactivity patterns of this compound. These studies have revealed that the molecule's reactivity is significantly influenced by its three-dimensional conformation, particularly at the pyrrolidine substituent.

Another area where 3,5-dimethoxy-4-(pyrrolidin-2-yl)methylpyridine has shown promise is in catalysis. Its ability to act as a ligand in transition metal-catalyzed reactions has been explored extensively. For example, it has been used as a chiral ligand in asymmetric hydrogenation reactions, demonstrating high enantioselectivity. This application highlights its potential as a valuable tool in asymmetric synthesis.

Looking ahead, the continued exploration of 3,5-dimethoxy-4-(pyrrolidin-2-yli)methylpyridine is expected to yield further breakthroughs in various scientific domains. Its unique combination of functional groups and reactivity patterns positions it as a key player in both academic research and industrial applications.

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